
Carbonic anhydrase inhibitor 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic anhydrase inhibitor 10 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are crucial in catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibitors of carbonic anhydrase have significant therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of edema .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitor 10 typically involves the preparation of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine as a base, at low temperatures (0-5°C) followed by room temperature conditions .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic anhydrase inhibitor 10 primarily undergoes substitution reactions. The sulfonamide group can be modified through nucleophilic substitution reactions to introduce various functional groups that enhance its inhibitory activity .
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chlorides, amines, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide under controlled temperatures .
Major Products Formed
The major products formed from these reactions are various substituted benzenesulfonamide derivatives, which are evaluated for their inhibitory activity against different isoforms of carbonic anhydrase .
Applications De Recherche Scientifique
Carbonic anhydrase inhibitor 10 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and the role of carbonic anhydrase in various biochemical pathways.
Medicine: Investigated for its potential in treating diseases such as glaucoma, epilepsy, and certain cancers.
Industry: Used in the development of new pharmaceuticals and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of carbonic anhydrase inhibitor 10 involves binding to the active site of the carbonic anhydrase enzyme, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the balance of bicarbonate and protons, affecting various physiological processes such as pH regulation and fluid secretion . The molecular targets include the zinc ion at the active site of the enzyme, which is essential for its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include acetazolamide, methazolamide, and dichlorphenamide . These compounds also inhibit carbonic anhydrase but differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
Carbonic anhydrase inhibitor 10 is unique due to its specific structural modifications that enhance its selectivity for certain isoforms of carbonic anhydrase. This selectivity makes it a valuable tool in both research and therapeutic applications, as it can target specific tissues or disease states more effectively than other inhibitors .
Propriétés
Formule moléculaire |
C14H17N5O3S |
|---|---|
Poids moléculaire |
335.38 g/mol |
Nom IUPAC |
1-(4-sulfamoylphenyl)-3-(3,5,6-trimethylpyrazin-2-yl)urea |
InChI |
InChI=1S/C14H17N5O3S/c1-8-9(2)17-13(10(3)16-8)19-14(20)18-11-4-6-12(7-5-11)23(15,21)22/h4-7H,1-3H3,(H2,15,21,22)(H2,17,18,19,20) |
Clé InChI |
NWSCVKNBKGDGOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


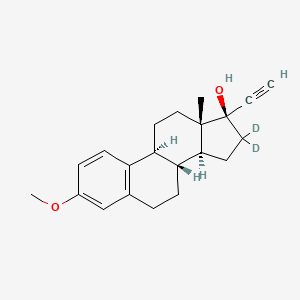
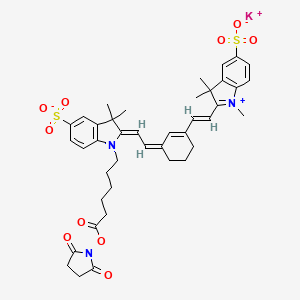
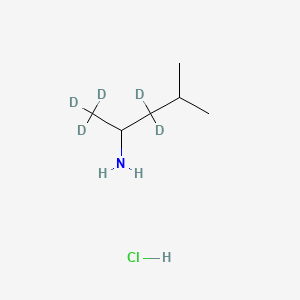
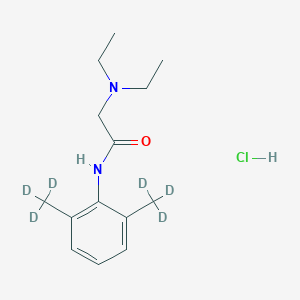
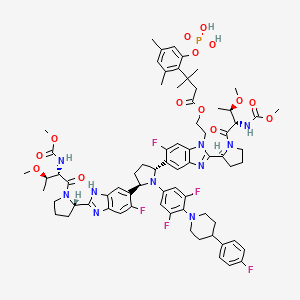
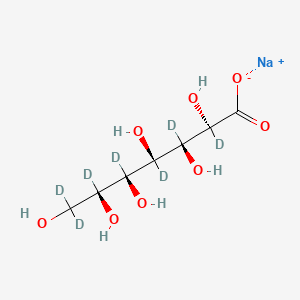
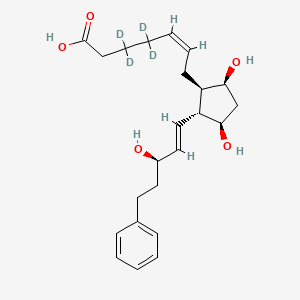

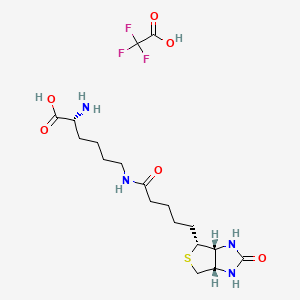
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)

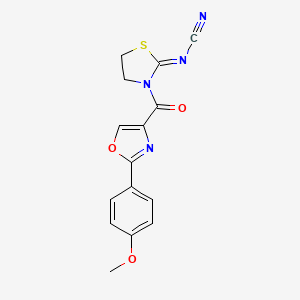
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
